molecular formula C16H12O2 B146848 trans-1,2-Dibenzoylethylene CAS No. 959-28-4

trans-1,2-Dibenzoylethylene

Cat. No. B146848
CAS RN: 959-28-4
M. Wt: 236.26 g/mol
InChI Key: WYCXGQSQHAXLPK-VAWYXSNFSA-N
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Description

trans-1,2-Dibenzoylethylene is a chemical compound that has been studied in various contexts, including its reactions with other substances and its physical properties. The molecule consists of a vinyl group flanked by two benzoyl groups, which can undergo a range of chemical transformations .

Synthesis Analysis

The synthesis of trans-1,2-dibenzoylethylene and its derivatives can be achieved through various methods. For instance, trans-1,2-dichloroethylene can be converted to trans-1-chloroalkenes using Grignard reagents, which is a step towards synthesizing more complex molecules like sex pheromones . Additionally, trans-1,2-dibenzoylethylene can be copolymerized with diene monomers, although low temperatures are preferred to avoid side reactions such as the Diels-Alder reaction .

Molecular Structure Analysis

The molecular structure of trans-1,2-dibenzoylethylene has been elucidated through crystallographic studies. The molecule is centrosymmetric and adopts a cisoid conformation around the C=C-C=O group. The benzene rings and the CC(O)C and CCCC systems are planar, with specific dihedral angles indicating the planarity and orientation of these groups .

Chemical Reactions Analysis

trans-1,2-Dibenzoylethylene participates in various chemical reactions. It reacts with bromine and iodine vapors, yielding trans-adducts in quantitative yield, except when isomerization occurs prior to or during the bromination process . Photoaddition reactions with benzenoid compounds result in the formation of complex structures such as tetracyclo[3.3.0.02,8]octanes and semibullvalenes . The addition of nitrosyl chloride leads to the formation of isonitroso compounds and subsequent derivatives .

Physical and Chemical Properties Analysis

The physical state of trans-1,2-dibenzoylethylene has been characterized by measuring spin-lattice relaxation times, revealing a liquid-liquid phase transition at -16°C. This transition divides the liquid state into two distinct states, with different molecular motions dominating in each . The chemical shift of vinyl protons in the NMR spectrum of trans-1,2-dibenzoylethylene is affected by the anisotropy of the molecule, with the trans isomer experiencing a more pronounced deshielding effect due to the orientation of the vinyl protons relative to the carbonyl and phenyl groups .

Scientific Research Applications

Interaction with Bromine and Iodine Vapours

trans-1,2-Dibenzoylethylene demonstrates unique interactions with bromine and iodine vapours. In a study, it was found that upon exposure to bromine vapour at room temperature, trans-1,2-Dibenzoylethylene yields trans-adducts in quantitative yield. This reaction is significant in understanding the isomerisation process and the reaction mechanisms of solid dibenzoylethylenes with halogen vapours (Hadjoudis, 1973).

Copolymerization Properties

trans-1,2-Dibenzoylethylene has been studied for its copolymerization properties. It has been found to copolymerize effectively with various diene monomers. The polymerization process and the properties of the resulting copolymers offer insights into the application of trans-1,2-Dibenzoylethylene in materials science (Marvel & Galun, 1955).

Anisotropy Effects in NMR Spectroscopy

The compound has been used to teach undergraduate students about molecular modeling and diamagnetic anisotropy, particularly in demonstrating how anisotropy affects the chemical shift of vinyl protons in NMR spectroscopy (Shaw, Roane, & Nedd, 2002).

Liquid-Phase Catalytic Oxidation

trans-1,2-Dibenzoylethylene has been studied for its oxidation properties. Research indicates that it undergoes rapid oxidation in specific conditions, yielding several intermediate and final products. This reaction is key in understanding the oxidation mechanisms of similar organic compounds (Trusov, Madelis, & Édzhinya, 1994).

Reactions with N-Oxides

The compound has been used to study 1,3-dipolar cycloadditions, revealing insights into the reaction rates and mechanisms when interacting with N-oxides. Such studies contribute to a broader understanding of organic reaction mechanisms (Tada, Yamada, & Toda, 1978).

Safety And Hazards

Trans-1,2-Dibenzoylethylene may be harmful if inhaled, absorbed through the skin, or swallowed . It may cause irritation to the eyes, skin, and respiratory tract . It is recommended to wear suitable protective clothing and avoid contact with skin and eyes .

properties

IUPAC Name

(E)-1,4-diphenylbut-2-ene-1,4-dione
Source PubChem
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InChI

InChI=1S/C16H12O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCXGQSQHAXLPK-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C(=O)C2=CC=CC=C2
Source PubChem
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Molecular Formula

C16H12O2
Source PubChem
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DSSTOX Substance ID

DTXSID0063284, DTXSID70883625
Record name 2-Butene-1,4-dione, 1,4-diphenyl-
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Record name 2-Butene-1,4-dione, 1,4-diphenyl-, (2E)-
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Molecular Weight

236.26 g/mol
Source PubChem
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Product Name

trans-1,2-Dibenzoylethylene

CAS RN

959-28-4, 4070-75-1
Record name trans-1,2-Dibenzoylethylene
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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